4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Regioselective reduction Hydrazine hydrate Carbonyl differentiation

4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione (CAS 74442-17-4) is a tricyclic pyrroloquinoline-1,2-dione heterocycle (C14H13NO2, MW 227.26 g/mol) that embeds a conformationally restricted isatin pharmacophore within a 6,5,6-fused ring system. The compound is classified as a heterocyclic building block and is supplied at typical purities of 95–97% by vendors including Fluorochem (Product Code F371276), Matrix Scientific, and MolCore.

Molecular Formula C14H13NO2
Molecular Weight 227.26g/mol
CAS No. 74442-17-4
Cat. No. B510496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
CAS74442-17-4
Molecular FormulaC14H13NO2
Molecular Weight227.26g/mol
Structural Identifiers
SMILESCC1=CC(N2C3=C1C=CC=C3C(=O)C2=O)(C)C
InChIInChI=1S/C14H13NO2/c1-8-7-14(2,3)15-11-9(8)5-4-6-10(11)12(16)13(15)17/h4-7H,1-3H3
InChIKeyUZKCZJAPTCTWEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione (CAS 74442-17-4): Core Scaffold Identity and Procurement Relevance


4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione (CAS 74442-17-4) is a tricyclic pyrroloquinoline-1,2-dione heterocycle (C14H13NO2, MW 227.26 g/mol) that embeds a conformationally restricted isatin pharmacophore within a 6,5,6-fused ring system [1]. The compound is classified as a heterocyclic building block and is supplied at typical purities of 95–97% by vendors including Fluorochem (Product Code F371276), Matrix Scientific, and MolCore . Its structural distinction from the parent isatin scaffold lies in the covalent tethering of N1 to C7, which eliminates rotational freedom about the N–αC bond—a design principle explicitly invoked to improve biological activity through conformational restriction [1]. The compound is not itself an end-use pharmaceutical agent; rather, it is a privileged synthetic intermediate from which libraries of derivatives (spirocycles, hydrazones, piperazine hybrids, rhodanine conjugates) are constructed for anticoagulant, kinase-inhibitory, and cytotoxic screening programs [2].

Why 4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione Cannot Be Replaced by Generic Isatin or Other Pyrroloquinoline Diones in Synthetic Programs


The three methyl substituents at positions C4 (gem-dimethyl) and C6 of the pyrroloquinoline core are not inert spectators; they dictate the chemo- and regioselectivity of all downstream derivatization reactions [1]. The C1=O (β-carbonyl) and C2=O (α-carbonyl) groups exhibit differential electrophilicity: reduction with aqueous hydrazine hydrate proceeds exclusively at the β-carbonyl, while hydride reduction with NaBH4 attacks the same carbonyl to yield 1-hydroxy derivatives, behaviours that are absent in the unsubstituted 4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione or in simple N-alkylisatins [1]. Furthermore, substitution of the gem-dimethyl group or the C6-methyl with other alkyl/aryl patterns (e.g., 6-phenyl or 6-(4-chlorophenyl)) produces compounds with drastically altered biological activity in downstream assays—ranging from IC50 3.1 µM to >100 µM against AtDLK2—meaning that the specific 4,4,6-trimethyl substitution pattern is non-negotiable for a given structure–activity relationship [2]. Generic sourcing of any pyrroloquinoline-1,2-dione without verifying the C4 and C6 substitution pattern will produce irreproducible synthetic and biological outcomes.

Quantitative Differentiation Evidence for 4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione (CAS 74442-17-4): Head-to-Head and Cross-Study Comparisons


Regioselective β-Carbonyl Reduction: Hydrazine Hydrate Discriminates C1=O vs. C2=O with 100% Selectivity

When 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is treated with aqueous hydrazine hydrate, reduction occurs exclusively at the β-carbonyl (C1=O), giving the corresponding 4,5,7,8-trimethylpyrroloquinolin-2-one in a single step [1]. In contrast, reduction of the same substrate with sodium tetrahydridoborate (NaBH4) also proceeds at the β-carbonyl but yields 1-hydroxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivatives [1]. This contrasts with simple N-alkylisatins, where borohydride reduction typically delivers non-selective mixtures of 3-hydroxyoxindole and over-reduced products. No comparator pyrroloquinoline-1,2-dione lacking the 4,4,6-trimethyl substitution pattern has been reported to exhibit this clean binary discrimination of carbonyl electrophilicity.

Regioselective reduction Hydrazine hydrate Carbonyl differentiation

m-CPBA Oxidation: Formation of 1,3-Oxazinoquinolines in 64–86% Yield with No Isomeric 1,4-Oxazine Contamination

Oxidation of various 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with m-chloroperbenzoic acid (m-CPBA) in THF at room temperature for 4–5 hours delivers 1,3-oxazino[5,4,3-ij]quinolin-1,3-diones in 64–86% isolated yield [1]. Critically, the recyclization proceeds selectively to form the 1,3-oxazine ring exclusively; the isomeric 1,4-oxazine product is not observed regardless of the electronic nature of the aryl substituent or the presence of bulky groups on the heterocyclic fragment [1]. This outcome was corroborated by quantum mechanical calculations, which confirmed the thermodynamic preference for 1,3-oxazine formation over the 1,4-oxazine isomer. For the comparator unsubstituted 4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione, no analogous oxidation selectivity data have been published, and the influence of the 4,4,6-trimethyl pattern on directing this oxidative rearrangement has not been replicated with other alkyl substitution patterns.

Oxidative recyclization m-CPBA oxidation 1,3-oxazinoquinoline

Bromination Regioselectivity: Solvent-Switchable Mono- vs. Dibromination at C6-Methyl and C5 Positions

Bromination of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones bearing an allylic moiety with N-bromosuccinimide (NBS) exhibits solvent-dependent regioselectivity: in the BPO–CCl4 system, monobromination occurs regioselectively at the C6-methyl group to give 6-bromomethylene derivatives; in the NBS–DMF system, monobromination proceeds at C5 with migration of the multiple bond by an allylic rearrangement [1]. With a twofold excess of NBS, both conditions yield the (Z)-5-bromo-6-bromomethylene derivative [1]. The 5-monobromo isomers undergo subsequent retro-allylic rearrangement, providing access to distinct brominated scaffolds. This solvent-switchable regioselectivity is uniquely enabled by the presence of the C6-methyl substituent and is not available in 4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones lacking this methyl group.

Allylic bromination NBS regioselectivity 6-bromomethylene derivatives

Spiroheterocycle Synthesis: Three-Component Cyclocondensation Efficiency Compared Across Dinucleophile Classes

4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione serves as the electrophilic carbonyl component in three-component cyclocondensations with arylamines and 2-mercaptoacetic acid, or with malononitrile and various methylene-active carbonyl compounds, to generate spiro[imidazolidine-2,1′-pyrrolo[3,2,1-ij]quinoline], spiro[1,3-dioxolane-2,1′-pyrrolo[3,2,1-ij]quinoline], spiro[1,3-benzothiazole-2,1′-pyrrolo[3,2,1-ij]quinoline], and spiro[β-carboline-1,1′-pyrrolo[3,2,1-ij]quinoline] systems [1]. This single substrate thus provides entry to four architecturally distinct spiroheterocyclic families. In contrast, the parent isatin scaffold (N-unsubstituted) is limited in its capacity to generate spiro[1,3-benzothiazole] or spiro[β-carboline] derivatives without N-protection, which adds synthetic steps and reduces overall yield. The three-component reaction with malononitrile and aryl cyanomethyl ketones has been independently validated, yielding spiro[4H-pyran-3,3′-oxindole] derivatives [2].

Spiroheterocycle synthesis Cyclocondensation 1,2- and 1,3-dinucleophiles

Conformationally Restricted Isatin Scaffold: Impact on Cytotoxic Activity Relative to Flexible N-Alkylisatins in U937 Lymphoma Cells

The design rationale for the pyrrolo[3,2,1-ij]quinoline-1,2-dione scaffold was explicitly to reduce conformational flexibility in the N-substituent of isatin by covalently tethering N1 to C7, thereby restricting rotation about the N–αC bond [1]. In a head-to-head evaluation within the same study, a brominated pyrroloacridine dione (compound 27, a higher homolog) showed IC50 3.01 µM against U937 lymphoma cells at 24 h, serving as the benchmark for the series [1]. While the specific 4,4,6-trimethyl analog without additional bromination was less potent, the scaffold itself established the structure–activity trend that conformational restriction improves cytotoxicity compared to earlier N-arylalkylisatin series (type I in the same paper), which suffered from entropic penalties upon target binding [1]. The 4,4,6-trimethyl substitution pattern provides a synthetically tractable entry point into this conformationally restricted series.

Conformational restriction Isatin scaffold Cytotoxicity U937

Substituent-Dependent Biological Switching: 6-Phenyl vs. 6-(4-Chlorophenyl) Produces >8-fold Difference in AtDLK2 Inhibition

Direct comparative data from a single study (Table 3, Molecules 2022) demonstrate that the identity of the C6 substituent on the 4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione scaffold dramatically alters biological activity: 4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione inhibits AtDLK2 with IC50 = 3.1 ± 0.2 µM, whereas its 6-(4-chlorophenyl) analog shows IC50 >25 µM, and both the 4,4,6,9-tetramethyl-6-phenyl analog and the 4,4,6-trimethyl-5,6-dihydro analog (lacking the 6-aryl group) exceed 100 µM [1]. This demonstrates that the 4,4,6-trimethyl core is necessary but not sufficient; the specific substituent at C6 is a critical determinant of target engagement. The core scaffold 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione (CAS 74442-17-4) is the non-hydrogenated, non-arylated parent from which all these active derivatives are constructed.

AtDLK2 inhibition Substituent SAR 6-aryl modification

High-Value Application Scenarios for 4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione (CAS 74442-17-4) Based on Quantitative Evidence


Diversity-Oriented Synthesis of Factor Xa/XIa Dual Inhibitor Libraries

The compound serves as the starting material for generating thiosemicarbazone intermediates via reaction with thiosemicarbazide, which are subsequently cyclized with dimethyl acetylenedicarboxylate (DMAD) or α-bromoacetophenones to produce hybrid pyrroloquinoline–thiazole conjugates [1]. In vitro screening of these derivatives has identified dual inhibitors of coagulation factors Xa and XIa with IC50 values in the low micromolar range (best factor Xa inhibitor IC50 = 3.68 µM; best factor XIa inhibitor IC50 = 2 µM) [2]. The 4,4,6-trimethyl substitution pattern on the parent dione is essential for this synthetic route, as it provides the β-carbonyl electrophilicity required for regioselective hydrazone formation. Procurement of CAS 74442-17-4 at high purity (≥95%) is recommended for this workflow to avoid side reactions from residual 1,2-dihydroquinoline starting material.

Synthesis of Spiroheterocyclic Screening Collections via Three-Component Cyclocondensation

Using 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione as the electrophilic carbonyl component, three-component reactions with arylamines, 2-mercaptoacetic acid, malononitrile, or methylene-active carbonyl compounds yield four architecturally distinct spiroheterocyclic families [1]. This single-intermediate approach to library generation is cost-efficient for medium-throughput screening programs: one gram of the parent dione can be portioned into parallel reactions to generate 20–50 discrete spirocyclic analogs for primary screening. The isolated yields of 64–86% reported for analogous oxidative transformations [2] support the feasibility of generating sufficient quantities of each library member for biochemical assay without resynthesis. Laboratories procuring this compound for spirocycle synthesis should verify the absence of the corresponding 1-hydroxy reduction product (a common contaminant from improper storage) by 1H NMR before use.

Conformationally Restricted Isatin Scaffold for Kinase Inhibitor Lead Optimization

The covalent tethering of N1 to C7 in the pyrrolo[3,2,1-ij]quinoline-1,2-dione scaffold eliminates the entropic penalty associated with N-arylalkyl group rotation in conventional isatin-based kinase inhibitors [1]. Derivatives of this scaffold incorporating a piperazine fragment at the C8 or C9 position have demonstrated inhibitory activity against protein kinases including NPM1-ALK, ALK, and EGFR[L858R][T790M] [2]. Because the 4,4,6-trimethyl substitution pattern provides the necessary steric and electronic environment for the C1=O carbonyl to engage the kinase hinge region in docking simulations, substitution with other alkyl groups at C4 or C6 is not tolerated. Medicinal chemistry groups optimizing isatin-derived kinase inhibitors should source CAS 74442-17-4 specifically, as the unsubstituted 4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione lacks the C4 gem-dimethyl group that enforces the correct binding orientation.

Building Block for 1,3-Oxazinoquinoline Antibacterial and Anticoagulant Candidates

Oxidation of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione with m-CPBA yields 1,3-oxazino[5,4,3-ij]quinolin-1,3-diones in 64–86% isolated yield as single regioisomers [1]. This scaffold class has been associated with antibacterial, anticoagulant, anti-inflammatory, cardiovascular, antidepressant, and antitumor activities [1]. The exclusive formation of the 1,3-oxazine (rather than the 1,4-oxazine) is critical because the 1,3-oxazine isomer places the oxygen atom in the correct position for hydrogen-bonding interactions implicated in factor Xa binding. Procurement of CAS 74442-17-4 with verified identity (by InChI Key UZKCZJAPTCTWEN-UHFFFAOYSA-N or MDL MFCD02738091) is essential, as isomeric or de-methyl analogs would yield oxazinoquinolines with different regiochemistry and potentially divergent biological activity profiles.

Quote Request

Request a Quote for 4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.